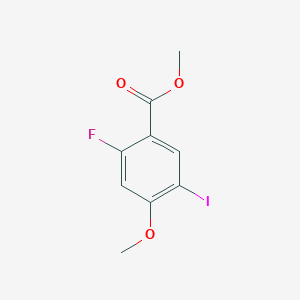

2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester

Description

2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester is a substituted benzoic acid ester characterized by a fluorine atom at position 2, an iodine atom at position 5, and a methoxy group at position 2. The methyl ester group at the carboxylic acid position enhances its lipophilicity and stability, making it suitable for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

methyl 2-fluoro-5-iodo-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXOJVZCCFPLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester can be achieved through several methods. One common approach involves the reaction of methyl 2-fluoro-5-iodo-4-methoxybenzoate with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new biaryl compound formed by the coupling of the benzoic acid derivative with another aromatic compound .

Scientific Research Applications

2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to desired effects in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Halogen Variations

- Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate (CAS 1001346-91-3): Replacing iodine with chlorine reduces molecular weight and polarizability.

- Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS 27475-14-5) : Bromine’s intermediate electronegativity and size between Cl and I may alter reactivity in nucleophilic substitutions. The benzyloxy group introduces additional aromaticity, affecting solubility .

Functional Group Variations

- Benzoic acid, 5-amino-2,4-difluoro-, methyl ester (CAS 125568-73-2): The amino group at position 5 introduces hydrogen-bonding capacity, contrasting with the iodine in the target compound. This substitution could enhance solubility in polar solvents but reduce lipid membrane permeability .

- 4-Amino-2-fluoro-5-methoxybenzoic acid: The absence of the methyl ester group reduces lipophilicity, impacting bioavailability. The free carboxylic acid may engage in ionic interactions absent in the esterified target compound .

Methyl Ester Role

- Myristoleic Acid Methyl Ester: Unlike aromatic esters, this aliphatic ester demonstrates enhanced solubility in nonpolar solvents, highlighting how ester groups tailor lipophilicity. The target compound’s aromatic system, however, may favor π-π stacking in biological targets .

Computational and Analytical Insights

- Multiwfn and AutoDock : Computational tools like Multiwfn (for electron density analysis) and AutoDock (for molecular docking) could predict the iodine atom’s impact on electron distribution and receptor binding, distinguishing it from chloro or bromo analogs .

Biological Activity

2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester is a synthetic compound that has garnered attention for its potential biological activities. This compound, with the chemical formula CHFIO, features a unique combination of halogen and methoxy substituents that may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester. In vitro assays demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating significant antimicrobial activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests a potential therapeutic role in inflammatory diseases.

The proposed mechanism of action for 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester involves:

- Interaction with Enzymes : The compound may bind to active sites on COX and LOX, inhibiting their activity.

- Scavenging Free Radicals : It exhibits antioxidant properties by neutralizing free radicals, thus reducing oxidative stress in cells.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated benzoic acid derivatives, including 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester. The results indicated that this compound outperformed several analogs in terms of potency against resistant bacterial strains .

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester, a comparative analysis with structurally similar compounds was conducted:

| Compound | Antimicrobial Activity (MIC µM) | Anti-inflammatory Activity |

|---|---|---|

| 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester | 5.0 (S. aureus) | Significant |

| 2-Chloro-4-methoxy-benzoic acid methyl ester | 10.0 (S. aureus) | Moderate |

| 4-Iodo-benzoic acid methyl ester | 20.0 (S. aureus) | Low |

The data indicates that the presence of both fluorine and iodine contributes to enhanced antimicrobial activity compared to other halogenated derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-5-iodo-4-methoxy-benzoic acid methyl ester?

- Methodological Answer : The compound can be synthesized via a multi-step pathway starting from substituted benzoic acid derivatives. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Subsequent esterification of the carboxylic acid group is typically performed using methanol and a catalytic acid (e.g., H₂SO₄) under reflux ( ). Purification involves extraction with diethyl ether, drying over MgSO₄, and vacuum evaporation to isolate the ester .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns and esterification. For example, the methoxy group (OCH₃) typically appears as a singlet at δ ~3.8–4.0 ppm in ¹H NMR. High-Performance Liquid Chromatography (HPLC) with UV detection (>98% purity) and mass spectrometry (HRMS) are used to validate molecular weight and isotopic patterns (e.g., iodine’s isotopic signature) (). Melting point analysis (if crystalline) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) further corroborate structure .

Q. How should researchers assess the stability of this compound under laboratory conditions?

- Methodological Answer : Stability studies should focus on thermal and photolytic degradation. Store the compound in amber vials at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ester group. Monitor decomposition via periodic HPLC analysis; iodine’s susceptibility to radical-mediated reactions may require antioxidants like BHT in storage solutions ( ).

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of iodination at the 5-position?

- Methodological Answer : The methoxy group at position 4 acts as a strong ortho/para-directing group, while the fluorine at position 2 exerts an electron-withdrawing meta-directing effect. Iodination at position 5 (meta to fluorine, para to methoxy) is favored due to synergistic electronic effects. Computational modeling (DFT calculations) can map electron density to predict reactivity ( ). Experimental validation involves synthesizing analogs with alternative substituents and comparing reaction outcomes .

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer : Unexpected peaks in ¹H NMR (e.g., δ 6.5 ppm in ) may arise from byproducts like free benzoic acid (due to incomplete esterification) or residual solvents. Use deuterated solvents (CD₃CN or DMSO-d₆) to avoid interference. For complex splitting patterns, 2D NMR (COSY, HSQC) clarifies coupling relationships. Cross-reference with computational NMR predictions (e.g., ACD/Labs or Gaussian) to assign signals confidently .

Q. What strategies optimize yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges include exothermic reactions during iodination and esterification. Use a jacketed reactor with precise temperature control (±2°C) and slow reagent addition to mitigate side reactions. For example, achieved 91% yield by refluxing the methyl ester with aqueous NaOH for 3 hours, followed by acidification and extraction. Process Analytical Technology (PAT) tools, such as in-line FTIR, can monitor reaction progress in real time .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with target proteins (e.g., enzymes inhibited by salicylic acid analogs in ). The iodine atom’s hydrophobic volume and fluorine’s electronegativity can be parameterized to assess binding affinity. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) using purified enzymes or cell-based models .

Data Analysis & Contradictions

Q. How should researchers interpret discrepancies between theoretical and experimental yields?

- Methodological Answer : Lower-than-expected yields may stem from competing side reactions (e.g., deiodination or ester hydrolysis). Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and reaction time ( ). For example, Table 2 in highlights the impact of kinetic vs. thermodynamic control in analogous ester syntheses. Statistical tools (ANOVA, response surface methodology) identify critical variables .

Q. What are the implications of hygroscopicity in handling this compound?

- Methodological Answer : Hygroscopicity (common in halogenated esters) can introduce water-driven degradation. Use anhydrous solvents and a glovebox for moisture-sensitive steps. Karl Fischer titration quantifies residual water in batches. Pre-dry glassware at 120°C and store samples with molecular sieves (3Å) ().

Applications in Medicinal Chemistry

Q. How does the iodine substituent influence pharmacokinetic properties?

- Methodological Answer :

Iodine enhances lipophilicity (logP), improving blood-brain barrier penetration. Its large atomic radius may also facilitate halogen bonding with protein targets (e.g., thyroid hormone receptors). Compare in vivo bioavailability of iodinated vs. non-iodinated analogs using LC-MS/MS pharmacokinetic profiling ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.